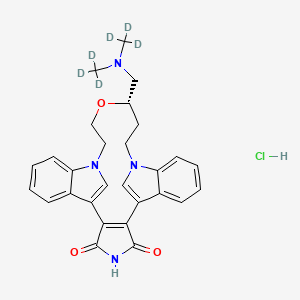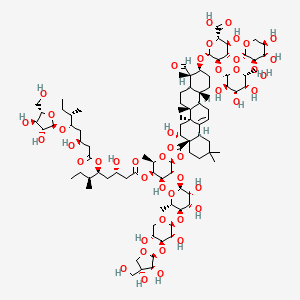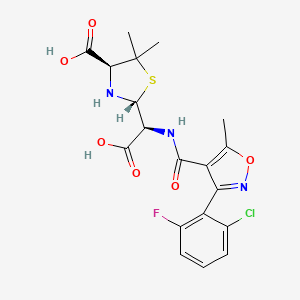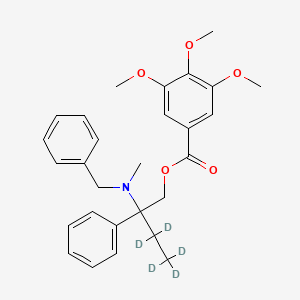
L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tetrahydrofolic Acid-d4 (Major) (>70% when packaged) is a deuterium-labeled analogue of L-Tetrahydrofolic Acid. It is a biologically active derivative of vitamin B9 (folate) and serves as a donor of one-carbon groups for amino acids, nucleic acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development .
Mechanism of Action
Target of Action
L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .
Mode of Action
L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .
Biochemical Pathways
L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .
Pharmacokinetics
Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .
Result of Action
Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .
Action Environment
The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tetrahydrofolic Acid-d4 is synthesized through the reduction of folic acid. One common method involves the use of catalytic hydrogenation in a continuous flow system with Raney Nickel as a catalyst . This method achieves a high conversion rate of folic acid (>99%) and high selectivity (99%) for tetrahydrofolate . Another method involves the synergic reduction of industrial folic acid using sodium hydrosulfite and potassium borohydride .
Industrial Production Methods
The industrial production of L-Tetrahydrofolic Acid-d4 typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, making use of inexpensive and readily available reagents . The continuous flow technology allows for efficient and scalable production, which is crucial for meeting the demands of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
L-Tetrahydrofolic Acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It is produced by the reduction of folic acid.
Substitution: It can participate in substitution reactions where one-carbon groups are transferred to other molecules.
Common Reagents and Conditions
Catalysts: Raney Nickel for hydrogenation.
Reducing Agents: Sodium hydrosulfite and potassium borohydride.
Oxidizing Agents: Various oxidizing agents can convert it back to dihydrofolic acid.
Major Products Formed
5,10-Methylenetetrahydrofolate: Formed when L-Tetrahydrofolic Acid-d4 reacts with formaldehyde.
Dihydrofolic Acid: Formed through oxidation.
Scientific Research Applications
L-Tetrahydrofolic Acid-d4 is widely used in scientific research due to its role as a one-carbon donor. Its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in amino acid and nucleic acid metabolism.
Medicine: Investigated for its potential in cancer therapy, particularly in folate-targeting chemotherapy.
Industry: Used in the production of high-purity folate derivatives for pharmaceutical applications.
Comparison with Similar Compounds
L-Tetrahydrofolic Acid-d4 is unique due to its deuterium labeling, which makes it particularly useful for tracing and quantifying metabolic processes. Similar compounds include:
L-Tetrahydrofolic Acid: The non-deuterated form, which serves similar biological functions but lacks the tracing capabilities.
5-Methyltetrahydrofolate: Another active form of folate involved in similar metabolic pathways.
Dihydrofolic Acid: The oxidized form of tetrahydrofolic acid, which is a precursor in the folate pathway.
L-Tetrahydrofolic Acid-d4 stands out due to its enhanced stability and utility in research applications involving stable isotope labeling .
Properties
CAS No. |
1356841-72-9 |
|---|---|
Molecular Formula |
C₁₉H₁₉D₄N₇O₆ |
Molecular Weight |
449.45 |
Synonyms |
N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


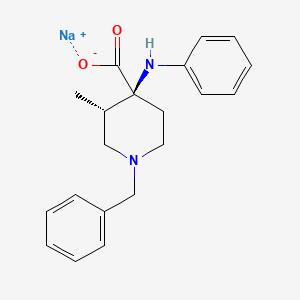
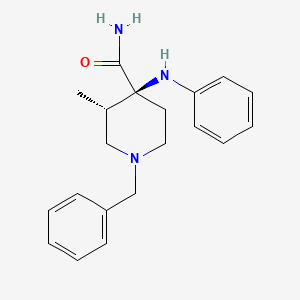
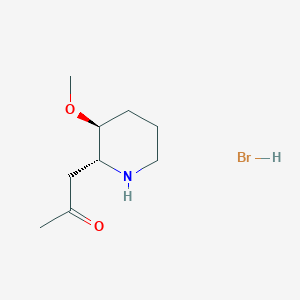

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
